Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate
Overview
Description
Ethyl 5-(2-fluorophenyl)oxazole-2-carboxylate is a chemical compound with the empirical formula C12H10FNO3 . It is a solid substance . The SMILES string representation of the molecule is FC1=C(C=CC=C1)C(OC=N2)=C2C(OCC)=O .
Molecular Structure Analysis
The InChI key for this compound is GPEOZYVVQQBGDO-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 235.21 g/mol .Scientific Research Applications
Synthesis and Biological Activity
A study by Başoğlu et al. (2013) explores the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties starting from ethyl piperazine-1-carboxylate derivatives. These compounds, including variants with a 1,3-oxazole nucleus, were tested for their antimicrobial, antilipase, and antiurease activities, revealing good to moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013).
Chemical Transformations and Characterization
The synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate have been detailed by Marjani (2013), showcasing the compound's structural features through IR, NMR, microanalyses, and X-ray diffraction methods. This study emphasizes the compound's intricate molecular structure and potential for further chemical investigation (Marjani, 2013).
Advanced Synthesis Techniques
Research by Yavari et al. (2008) presents an efficient synthesis of ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates under solvent-free conditions. This method involves the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of N-methylimidazole, demonstrating a novel approach to synthesizing functionalized 1,3-oxazoline-2-thiones (Yavari et al., 2008).
Exploration of Chemical Space
The work by Slobodyanyuk et al. (2019) on the preparation of novel sp3-enriched 4,5-disubstituted oxazoles underscores the synthetic versatility of ethyl oxazole-4-carboxylates. This study highlights the potential for late-stage functional group transformations to further diversify the chemical space of oxazole derivatives, providing a foundation for future medicinal chemistry applications (Slobodyanyuk et al., 2019).
Properties
IUPAC Name |
ethyl 5-(2-fluorophenyl)-1,3-oxazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)11-14-7-10(17-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWGCOXNMTVZBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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